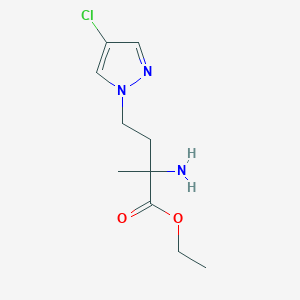
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H12F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the cyclopentyl ring. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products:
Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-2-methylcyclopentyl)acetic acid.
Reduction: Formation of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)methanol.
Substitution: Formation of 2,2-Dichloro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid.
Scientific Research Applications
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced chemical resistance or specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxycyclopentyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxy-2-ethylcyclopentyl)acetic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is unique due to the presence of the methyl group on the cyclopentyl ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H12F2O3/c1-5-3-2-4-7(5,13)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12) |
InChI Key |
STNJCBGNZUISQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


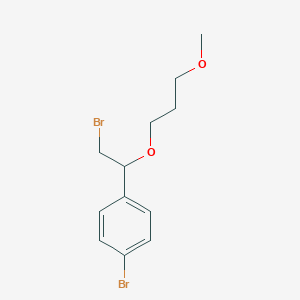
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)

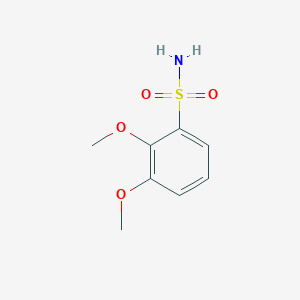
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
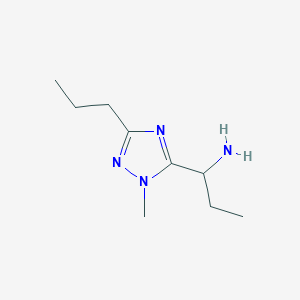
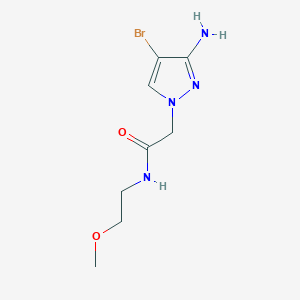

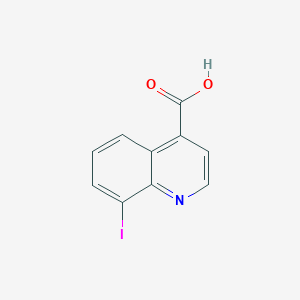
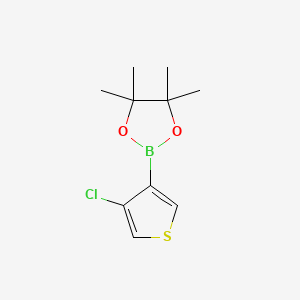
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
